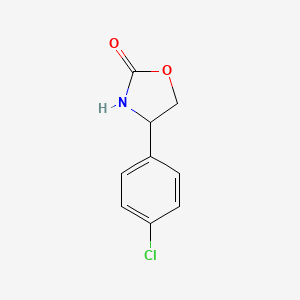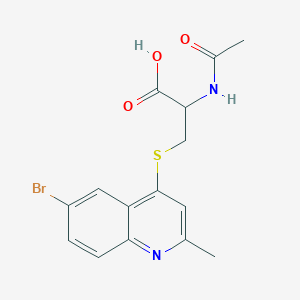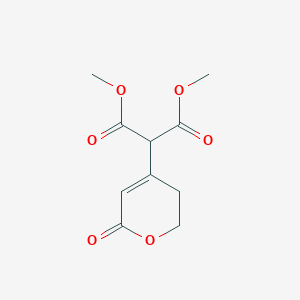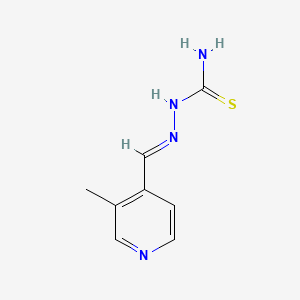
4-(4-Chlorophenyl)-2-oxazolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Chlorophenyl)oxazolidine-2-one is a heterocyclic compound that belongs to the oxazolidinone class. This compound is characterized by a five-membered ring containing both oxygen and nitrogen atoms, with a chlorophenyl group attached at the fourth position. Oxazolidinones are known for their diverse pharmacological properties, including antibacterial activity, making them significant in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Chlorophenyl)oxazolidine-2-one typically involves the reaction of 4-chlorophenyl isocyanate with an appropriate amino alcohol. One common method is the cyclization of 4-chlorophenyl isocyanate with 2-aminoethanol under mild conditions to form the oxazolidinone ring.
Industrial Production Methods: Industrial production of 4-(4-Chlorophenyl)oxazolidine-2-one may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions to facilitate the cyclization process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(4-Chlorophenyl)oxazolidine-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinediones.
Reduction: Reduction reactions can yield different derivatives depending on the reducing agents used.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to a variety of substituted oxazolidinones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.
Major Products Formed:
Oxidation: Oxazolidinediones.
Reduction: Various reduced oxazolidinone derivatives.
Substitution: Substituted oxazolidinones with different functional groups replacing the chlorine atom.
Applications De Recherche Scientifique
4-(4-Chlorophenyl)oxazolidine-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial properties.
Medicine: Investigated for its potential use as an antimicrobial agent, particularly against Gram-positive bacteria.
Industry: Utilized in the development of new materials and as intermediates in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-(4-Chlorophenyl)oxazolidine-2-one, particularly in its antibacterial role, involves the inhibition of bacterial protein synthesis. This is achieved by binding to the bacterial ribosome, thereby preventing the formation of the initiation complex for protein synthesis. This action is similar to that of other oxazolidinones like linezolid.
Comparaison Avec Des Composés Similaires
Linezolid: Another oxazolidinone with potent antibacterial activity.
Tedizolid: A newer oxazolidinone with similar antibacterial properties but different pharmacokinetic profiles.
Comparison: 4-(4-Chlorophenyl)oxazolidine-2-one is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. Compared to linezolid and tedizolid, it may exhibit different pharmacological properties and efficacy against various bacterial strains.
Propriétés
Numéro CAS |
69776-88-1 |
|---|---|
Formule moléculaire |
C9H8ClNO2 |
Poids moléculaire |
197.62 g/mol |
Nom IUPAC |
4-(4-chlorophenyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C9H8ClNO2/c10-7-3-1-6(2-4-7)8-5-13-9(12)11-8/h1-4,8H,5H2,(H,11,12) |
Clé InChI |
LJJKHOWGJBUWOY-UHFFFAOYSA-N |
SMILES canonique |
C1C(NC(=O)O1)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(Pyridin-3-yl)-4,5-dihydro[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B14149130.png)

![N'-[(E)-(4-fluorophenyl)methylidene]-5,6-dimethoxy-1H-indole-2-carbohydrazide](/img/structure/B14149146.png)
![3-(1H-indol-3-yl)-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B14149154.png)
![N-[3-bromo-5-ethoxy-4-(prop-2-yn-1-yloxy)benzyl]-5-chloro-2-methylaniline](/img/structure/B14149155.png)
![N-cyclohexyl-8-methoxy-N,5-dimethylpyrimido[5,4-b]indol-4-amine](/img/structure/B14149168.png)

![Benzo[c]phenanthren-3-amine](/img/structure/B14149183.png)


![N-[5-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B14149197.png)
![(1Z,3S,5R)-1-(2-Chloroethylidene)-3,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methylenecyclohexane](/img/structure/B14149202.png)
